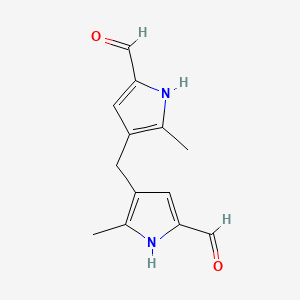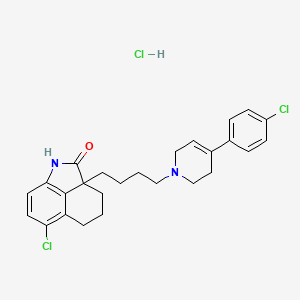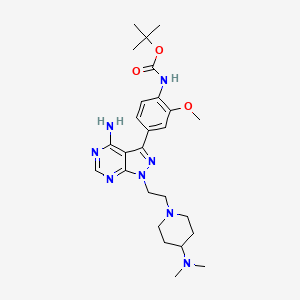
eCF506
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ECF506 is a small molecule that locks SRC, a non-receptor tyrosine kinase, in its native inactive conformation . This inhibits both enzymatic and scaffolding functions that prevent phosphorylation and complex formation with its partner FAK . It has been reported to have highly potent and selective pathway inhibition in culture and in vivo .
Applications De Recherche Scientifique
Cancer Research
eCF506 is a highly potent and orally bioavailable inhibitor of SRC and YES1 . It has been developed by researchers at the University of Edinburgh and has shown promise in cancer research . SRC is aberrantly activated in many cancer types, including solid tumors such as breast, colon, prostate, pancreatic, and ovarian cancers . The overactivation of SRC is generally associated with late-stage cancers, metastatic potential, resistance to therapies, and poor clinical prognosis .
Inhibition of Enzymatic and Scaffolding Functions
eCF506 locks SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions . This prevents phosphorylation and complex formation with its partner Focal Adhesion Kinase (FAK) . This mechanism of action resulted in highly potent and selective pathway inhibition in culture and in vivo .
Treatment of SRC-Active Solid Malignancies
Despite the vast amount of evidence gathered over the years and the approval of dual SRC/ABL kinase inhibitors to treat BCR-ABL-positive leukemias, to date no kinase inhibitor has yet been approved for the treatment of SRC-active solid malignancies . eCF506 could potentially fill this gap .
Increased Antitumor Efficacy and Tolerability
Treatment with eCF506 resulted in increased antitumor efficacy and tolerability in syngeneic murine cancer models . This demonstrates significant therapeutic advantages over existing SRC/ABL inhibitors .
Cardiovascular Diseases
Abnormalities in SRC family kinases (SFKs) expression level and signaling have been associated with diverse human diseases, including cardiovascular diseases . eCF506, by inhibiting SRC, could potentially be used in the treatment of these diseases .
Chronic Kidney Diseases
SRC family kinases (SFKs) have also been implicated in chronic kidney diseases . The ability of eCF506 to inhibit SRC could make it a potential candidate for the treatment of these diseases .
Osteoporosis
Osteoporosis is another disease where abnormalities in SFKs expression level and signaling have been observed . eCF506 could potentially be used in the treatment of osteoporosis .
Resistance to EGFR Inhibitors
Amplification of the YES1 gene has been reported in various solid tumors and has been described as a mechanism of acquired resistance to treatment with EGFR inhibitors . eCF506, being an inhibitor of YES1, could potentially be used to overcome this resistance .
Mécanisme D'action
Target of Action
eCF506 is a potent and selective inhibitor of the SRC family kinase (SFK), specifically targeting the SRC protein . SRC is a non-receptor tyrosine kinase that plays a central role in various cellular processes, including cell proliferation, differentiation, migration, and metabolism . It is predominantly inactive in non-cancerous cells but is aberrantly activated in many cancer types .
Mode of Action
eCF506 locks SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions . This prevents phosphorylation and complex formation with its partner FAK (Focal Adhesion Kinase) . This mode of action results in highly potent and selective pathway inhibition .
Biochemical Pathways
The inhibition of SRC by eCF506 impacts multiple oncogenic signals transduced via receptor tyrosine kinases, cell-to-cell, or extracellular matrix-to-cell communications . By preventing the phosphorylation and complex formation with FAK, eCF506 disrupts the downstream signaling pathways regulated by SRC .
Result of Action
The result of eCF506’s action is a significant inhibition of cell proliferation in various cancer models . In addition, treatment with eCF506 has resulted in increased antitumor efficacy and tolerability in syngeneic murine cancer models . This demonstrates significant therapeutic advantages over existing SRC/ABL inhibitors .
Action Environment
The action of eCF506 can be influenced by the cellular environment, particularly in the context of cancer. For instance, SRC is aberrantly activated in many cancer types, including solid tumors such as breast, colon, prostate, pancreatic, and ovarian cancers . Therefore, the efficacy of eCF506 may vary depending on the type and stage of cancer.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQGWXPDRNCBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


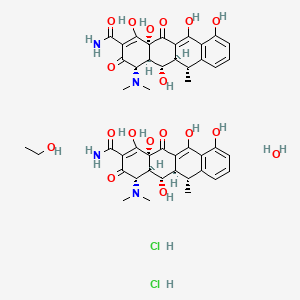
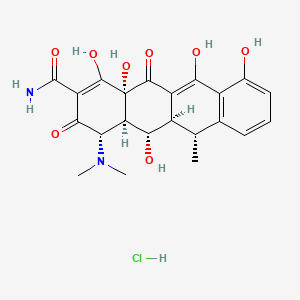



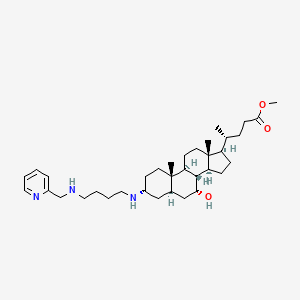

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
